molecular formula C16H13FN4O B6450015 2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548998-97-4

2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6450015
CAS No.: 2548998-97-4
M. Wt: 296.30 g/mol
InChI Key: QWQRQIRKSGQPHU-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered interest in the fields of organic synthesis and pharmaceutical chemistry. This compound features an imidazo[1,2-b]pyridazine core, which is known for its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves the construction of the imidazo[1,2-b]pyridazine core followed by the introduction of the cyclopropyl and fluorophenyl groups. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate pyridazine precursors, cyclization reactions can be employed to form the imidazo[1,2-b]pyridazine core.

    Functional Group Transformations: Introduction of the cyclopropyl and fluorophenyl groups can be achieved through various functional group transformations, such as halogenation and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include:

    Batch Processing: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

Kinase Inhibition

Imidazo[1,2-b]pyridazines have been extensively studied for their ability to inhibit various kinases, making them promising candidates in cancer therapy. For instance, compounds derived from this scaffold have shown potent inhibition against kinases such as Mps1 and PfCDPK1, with IC50 values as low as 0.011 μM in some cases .

  • Case Study: A series of imidazo[1,2-b]pyridazine derivatives demonstrated significant anticancer activity against multiple cancer cell lines while exhibiting low toxicity towards normal cells. The structure-activity relationship (SAR) studies indicated that specific substitutions at the C6 position could enhance kinase selectivity and potency.

Antimalarial Activity

Recent studies have indicated that imidazo[1,2-b]pyridazine derivatives can serve as effective antimalarial agents. For example, one derivative exhibited an IC50 value of 0.013 μM against Plasmodium falciparum and showed promising results in vivo against malaria-infected mice .

  • Clinical Implications: The development of these compounds as antimalarials is particularly relevant given the rising resistance to current treatments. Optimization of these compounds has resulted in enhanced solubility and metabolic stability, crucial for therapeutic efficacy.

Neuroprotective Effects

There is emerging evidence that imidazo[1,2-b]pyridazine derivatives may possess neuroprotective properties. Some studies have reported inhibition of acetylcholinesterase activity with IC50 values ranging from 40–50 nM, suggesting potential applications in treating neurodegenerative diseases .

Conclusion and Future Directions

The applications of 2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide are broadening within pharmaceutical research. Its potential as a kinase inhibitor opens avenues for developing targeted therapies for cancer and malaria. Furthermore, ongoing research into its neuroprotective effects could lead to novel treatments for neurodegenerative diseases.

Future studies should focus on optimizing the pharmacokinetic profiles of these compounds and exploring their mechanisms of action in greater detail to fully understand their therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the positioning of nitrogen atoms and substituents.

    Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally related to imidazo[1,2-b]pyridazines.

Uniqueness

2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and fluorophenyl groups can enhance its stability, binding affinity, and overall pharmacological profile compared to similar compounds.

Biological Activity

2-Cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent targeting specific pathways in inflammatory and cancer processes. This article reviews its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H15_{15}FN4_{4}O
  • Molecular Weight : 310.33 g/mol
  • CAS Number : 2549034-75-3

The compound features an imidazo[1,2-b]pyridazine core with cyclopropyl and fluorophenyl substituents that enhance its pharmacological properties.

The primary mechanism of action for this compound involves its interaction with Tyrosine Kinase 2 (TYK2) . The compound binds to the pseudokinase domain (JH2) of TYK2, inhibiting cytokine-mediated receptor activation of the catalytic domain (JH1). This inhibition affects signaling pathways related to pro-inflammatory cytokines such as IL-12 and IL-23, leading to reduced inflammation and potential therapeutic effects in autoimmune conditions .

Anti-inflammatory Effects

In preclinical studies, the compound demonstrated significant anti-inflammatory activity by inhibiting interferon-gamma (IFNγ) production in rat models. It was fully efficacious in a rat adjuvant arthritis model, suggesting its potential utility in treating inflammatory diseases .

Antitumor Activity

Research indicates that derivatives of imidazo[1,2-b]pyridazine compounds exhibit notable antitumor properties. For instance, compounds with similar structures have shown effective inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines . The specific activity of this compound against tumor cells remains to be fully characterized but is anticipated based on structural analogs.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests improved metabolic stability compared to related compounds. Studies involving absorption, distribution, metabolism, and elimination (ADME) parameters are crucial for understanding its efficacy and safety profile .

Case Studies and Research Findings

  • Inflammatory Models : In vivo studies demonstrated that treatment with the compound significantly reduced markers of inflammation in models of rheumatoid arthritis.
  • Cancer Cell Lines : In vitro assays indicated that the compound exhibited cytotoxic effects against several cancer cell lines, including breast cancer models. The combination therapy with existing chemotherapeutics showed synergistic effects .
  • Structure-Activity Relationship (SAR) : Ongoing research into SAR has revealed that modifications to the imidazo[1,2-b]pyridazine core can enhance biological activity, indicating a promising avenue for drug development .

Properties

IUPAC Name

2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O/c17-11-3-1-2-4-12(11)19-16(22)13-7-8-15-18-14(10-5-6-10)9-21(15)20-13/h1-4,7-10H,5-6H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQRQIRKSGQPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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